molecular formula C20H25N3O5S2 B2905593 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide CAS No. 887204-20-8

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide

Cat. No. B2905593
M. Wt: 451.56
InChI Key: RKOKPJRYJWMSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide, also known as E-64d, is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in the 1980s and has since been extensively studied for its biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide' involves the reaction of 4-aminobenzenesulfonamide with 4-(chlorocarbonyl)benzoic acid to form 4-(4-carboxyphenylsulfonyl)aniline. This intermediate is then reacted with 2-ethylpiperidine and thionyl chloride to form 4-((2-ethylpiperidin-1-yl)sulfonyl)-4-(4-carboxyphenylsulfonyl)aniline. Finally, this compound is reacted with sulfuryl chloride to form the desired product.

Starting Materials
4-aminobenzenesulfonamide, 4-(chlorocarbonyl)benzoic acid, 2-ethylpiperidine, thionyl chloride, sulfuryl chloride

Reaction
Step 1: 4-aminobenzenesulfonamide is reacted with 4-(chlorocarbonyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 4-(4-carboxyphenylsulfonyl)aniline., Step 2: 4-(4-carboxyphenylsulfonyl)aniline is reacted with 2-ethylpiperidine and thionyl chloride in the presence of a base such as triethylamine to form 4-((2-ethylpiperidin-1-yl)sulfonyl)-4-(4-carboxyphenylsulfonyl)aniline., Step 3: 4-((2-ethylpiperidin-1-yl)sulfonyl)-4-(4-carboxyphenylsulfonyl)aniline is reacted with sulfuryl chloride in the presence of a base such as pyridine to form the desired product, 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide.

Mechanism Of Action

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide works by irreversibly binding to the active site of cysteine proteases, preventing them from cleaving their substrate proteins. This inhibition of cysteine protease activity has been shown to have a wide range of effects on cellular processes, including apoptosis, autophagy, and inflammation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide have been extensively studied in various cellular and animal models. Inhibition of cysteine proteases by 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and improve cardiac function in animal models of heart failure.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide in lab experiments is its specificity for cysteine proteases. This allows researchers to study the role of these enzymes in various cellular processes without affecting other proteases. However, 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide also has some limitations. Its irreversible binding to cysteine proteases can make it difficult to study the kinetics of enzyme activity. Additionally, its effects on cellular processes can be complex and difficult to interpret.

Future Directions

There are several future directions for research on 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide. One area of interest is the development of more specific inhibitors of individual cysteine proteases. This would allow researchers to study the function of specific proteases in more detail. Another area of interest is the development of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide derivatives with improved pharmacokinetic properties, which would make it more useful for in vivo studies. Finally, the role of cysteine proteases in various diseases, such as cancer and neurodegenerative disorders, is an area of active research that could benefit from the use of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide as a tool for studying these diseases.

Scientific Research Applications

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide has been widely used in scientific research as a tool to study the role of cysteine proteases in various biological processes. Cysteine proteases are a family of enzymes that play a critical role in protein degradation and turnover. 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide inhibits the activity of these enzymes, allowing researchers to study their function in various cellular processes.

properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-(4-sulfamoylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-2-17-5-3-4-14-23(17)30(27,28)19-10-6-15(7-11-19)20(24)22-16-8-12-18(13-9-16)29(21,25)26/h6-13,17H,2-5,14H2,1H3,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOKPJRYJWMSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-sulfamoylphenyl)benzamide

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